Cas no 1249022-75-0 (3-(5-{methyl(propyl)aminomethyl}thiophen-3-yl)prop-2-yn-1-ol)

3-(5-{methyl(propyl)aminomethyl}thiophen-3-yl)prop-2-yn-1-ol structure
1249022-75-0 structure
Product Name:3-(5-{methyl(propyl)aminomethyl}thiophen-3-yl)prop-2-yn-1-ol
CAS No:1249022-75-0
MF:C12H17NOS
MW:223.334481954575
MDL:MFCD16095436
CID:5607014
PubChem ID:61743095
Update Time:2025-05-26

3-(5-{methyl(propyl)aminomethyl}thiophen-3-yl)prop-2-yn-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Propyn-1-ol, 3-[5-[(methylpropylamino)methyl]-3-thienyl]-
    • 3-(5-((Methyl(propyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol
    • AKOS011013282
    • 1249022-75-0
    • 3-(5-{[methyl(propyl)amino]methyl}thiophen-3-yl)prop-2-yn-1-ol
    • EN300-844588
    • CS-0354505
    • 3-(5-{methyl(propyl)aminomethyl}thiophen-3-yl)prop-2-yn-1-ol
    • MDL: MFCD16095436
    • Inchi: 1S/C12H17NOS/c1-3-6-13(2)9-12-8-11(10-15-12)5-4-7-14/h8,10,14H,3,6-7,9H2,1-2H3
    • InChI Key: JBMGIMKFWOZKSL-UHFFFAOYSA-N
    • SMILES: C(C1SC=C(C#CCO)C=1)N(C)CCC

Computed Properties

  • Exact Mass: 223.10308534g/mol
  • Monoisotopic Mass: 223.10308534g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 51.7Ų

Experimental Properties

  • Density: 1.12±0.1 g/cm3(Predicted)
  • Boiling Point: 331.0±42.0 °C(Predicted)
  • pka: 12.91±0.10(Predicted)

3-(5-{methyl(propyl)aminomethyl}thiophen-3-yl)prop-2-yn-1-ol Pricemore >>

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3-(5-{methyl(propyl)aminomethyl}thiophen-3-yl)prop-2-yn-1-ol Related Literature

Additional information on 3-(5-{methyl(propyl)aminomethyl}thiophen-3-yl)prop-2-yn-1-ol

Introduction to 3-(5-{methyl(propyl)aminomethyl}thiophen-3-yl)prop-2-yn-1-ol and Its Significance in Modern Chemical Research

Compounds with unique structural features often play pivotal roles in the advancement of chemical and pharmaceutical research. One such compound, identified by the CAS number 1249022-75-0, is 3-(5-{methyl(propyl)aminomethyl}thiophen-3-yl)prop-2-yn-1-ol. This molecule, characterized by its intricate thiophene and propargyl functional groups, has garnered significant attention due to its potential applications in various scientific domains.

The molecular structure of 3-(5-{methyl(propyl)aminomethyl}thiophen-3-yl)prop-2-yn-1-ol encompasses a thiophene ring substituted with a methyl(propyl)aminomethyl group at the 5-position, connected to a propargyl alcohol moiety at the 3-position. This configuration endows the compound with unique electronic and steric properties, making it a valuable candidate for further investigation in synthetic chemistry, material science, and medicinal chemistry.

In recent years, the exploration of heterocyclic compounds has been a focal point in chemical research. Thiophene derivatives, in particular, have been extensively studied for their diverse biological activities and industrial applications. The presence of the methyl(propyl)aminomethyl group in this compound introduces a rich framework for hydrogen bonding and π-stacking interactions, which can be exploited in the design of novel materials and drug candidates.

The propargyl alcohol functionality (prop-2-yn-1-ol) adds another layer of versatility to this molecule. Propargyl alcohols are known for their reactivity in various organic transformations, including Sonogashira coupling reactions, which are widely used in the synthesis of complex organic molecules. This reactivity makes 3-(5-{methyl(propyl)aminomethyl}thiophen-3-yl)prop-2-yn-1-ol a promising intermediate for constructing more elaborate structures.

Recent advancements in computational chemistry have enabled researchers to predict the properties and reactivities of molecules with high accuracy. Molecular modeling studies on 3-(5-{methyl(propyl)aminomethyl}thiophen-3-yl)prop-2-yn-1-ol have revealed interesting insights into its electronic structure and potential interactions with biological targets. These studies suggest that this compound may exhibit significant activity against certain enzymes and receptors, making it a candidate for further development as a therapeutic agent.

The pharmaceutical industry has shown increasing interest in developing small-molecule drugs based on heterocyclic scaffolds. The structural features of 3-(5-{methyl(propyl)aminomethyl}thiophen-3-yl)prop-2-yn-1-ol, particularly its ability to engage in multiple types of non-covalent interactions, make it an attractive candidate for drug design. By leveraging computational tools and high-throughput screening techniques, researchers can rapidly identify derivatives of this compound with enhanced pharmacological properties.

In addition to its potential in drug discovery, 3-(5-{methyl(propyl)aminomethyl}thiophen-3-ylo1-propargylo1-alcohol has promising applications in materials science. The unique electronic properties of thiophene derivatives make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The propargyl alcohol group can also be functionalized to create polymers with tailored properties, opening up possibilities for advanced materials development.

The synthesis of complex molecules like 3-(5-{methyl(propyl)aminomethyl}thiophen-e3-ylo1-propargylo1-alcohol requires sophisticated synthetic strategies. Recent innovations in synthetic chemistry have made it possible to construct such molecules with greater efficiency and precision. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in building the intricate frameworks found in this compound.

The role of automation and robotics in chemical synthesis cannot be overstated. These technologies have revolutionized the way new compounds are discovered and synthesized. By automating key steps in the synthesis process, researchers can accelerate the discovery of novel molecules like 3-(5-{methyl(propyl)aminomethy}thiophen-e3-ylo1-propargylo1-alcohol, thereby reducing time-to-market for new drugs and materials.

In conclusion, the compound identified by CAS number 1249022e75e0, known as 3-(5-{methyl(propyl)eaminomethyle thiophenee3-ylo1-propargylo1-alcohol, represents a significant advancement in chemical research. Its unique structural features and versatile reactivity make it a valuable tool for synthetic chemists, pharmacologists, and materials scientists alike. As research continues to uncover new applications for this molecule, its importance is likely to grow even further.

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